N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Description
N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Properties Enhancement
The copolymerization of specific compounds, such as 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene, can enhance electrochromic properties, leading to a wider range of color changes in electrochromic devices. This application is crucial for developing advanced display and smart window technologies, where the ability to switch colors rapidly and maintain them with high contrast is valued (Türkarslan et al., 2007).
Synthesis of Di- and Mono-Oxalamides
Innovative synthetic methodologies for creating di- and mono-oxalamides have been developed, expanding the toolkit for synthesizing a range of chemical compounds. These methods provide new pathways for producing compounds with potential applications in pharmaceuticals, materials science, and organic chemistry (Mamedov et al., 2016).
Glycolic Acid Oxidase Inhibition
Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has revealed their potential as inhibitors for glycolic acid oxidase. Such inhibitors have significant implications in treating conditions related to glycolic acid metabolism, offering a new angle for therapeutic intervention (Rooney et al., 1983).
Catalysis and Hydrogenation Reactions
Studies involving (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes have unveiled their efficacy in catalyzing asymmetric transfer hydrogenation of ketones. This discovery is crucial for developing more efficient and selective catalytic processes in chemical manufacturing, highlighting the versatile applications of such complexes in industrial chemistry (Magubane et al., 2017).
Molecular Docking and Screening
The synthesis and molecular docking of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have shown promise in screening against various targets for antimicrobial and antioxidant activities. This research opens new avenues for drug discovery, especially in identifying compounds with potential as novel therapeutics (Flefel et al., 2018).
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-26-17-6-5-15(11-18(17)27-2)22-20(25)19(24)21-12-16(14-7-10-28-13-14)23-8-3-4-9-23/h5-7,10-11,13,16H,3-4,8-9,12H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWBRZXFZUJVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.